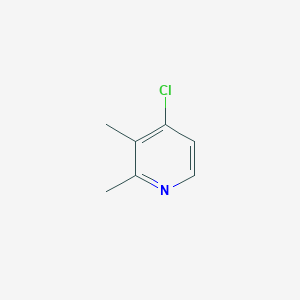

4-Chloro-2,3-dimethylpyridine

CAS No.: 315496-27-6

Cat. No.: VC3816393

Molecular Formula: C7H8ClN

Molecular Weight: 141.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 315496-27-6 |

|---|---|

| Molecular Formula | C7H8ClN |

| Molecular Weight | 141.6 g/mol |

| IUPAC Name | 4-chloro-2,3-dimethylpyridine |

| Standard InChI | InChI=1S/C7H8ClN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3 |

| Standard InChI Key | WJWLNMWPSHIDHR-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CN=C1C)Cl |

| Canonical SMILES | CC1=C(C=CN=C1C)Cl |

Introduction

Chemical Identification and Properties

Molecular Characteristics

4-Chloro-2,3-dimethylpyridine is a pyridine derivative substituted with chlorine at the 4-position and methyl groups at the 2- and 3-positions. Its molecular formula is C₇H₈ClN, with a molecular weight of 141.60 g/mol .

Key Physical Properties (Non-N-Oxide Form)

Note: Specific data for the non-N-oxide form may overlap with the N-oxide variant in some sources, requiring careful differentiation.

Synthesis and Production

Synthetic Routes

The synthesis of 4-Chloro-2,3-dimethylpyridine typically involves dechlorination or direct chlorination of pyridine derivatives. A common approach includes:

-

N-Oxidation of 2,3-Dimethylpyridine: Catalytic oxidation of 2,3-dimethylpyridine with RuCl₃ and O₂ yields the N-oxide intermediate .

-

Chlorination: Reaction with Cl₂ in dichloromethane replaces the N-oxide group, forming 4-chloro-2,3-dimethylpyridine-N-oxide .

-

Deoxygenation: Treatment with RuCl₃ under mild conditions removes the N-oxide group, yielding the final product .

Industrial-Scale Considerations

-

Safety: Exothermic decomposition potential in intermediates requires controlled reaction conditions .

-

Efficiency: Telescoped synthesis methods minimize waste and reduce costs .

Applications in Pharmaceuticals

Role in Proton Pump Inhibitor Synthesis

4-Chloro-2,3-dimethylpyridine serves as a key intermediate in the synthesis of PPIs such as:

Synthetic Pathway for Dexlansoprazole (Simplified)

-

Chlorination: 4-Chloro-2,3-dimethylpyridine is further functionalized with methanesulfonyl or methoxy groups .

-

Alkylation: Introduction of chloromethyl or sulfonamide groups to form active pharmaceutical ingredients .

Research and Development

Green Chemistry Initiatives

Efforts to optimize synthesis include:

-

Catalytic Oxidation: RuCl₃-mediated N-oxidation reduces catalyst use and waste .

-

One-Pot Reactions: Minimize solvent usage and energy consumption .

Scalability Challenges

-

Exothermic Reactions: Require precise temperature control during chlorination and deoxygenation .

-

Purity Control: Critical for pharmaceutical-grade intermediates .

Environmental and Toxicological Data

Environmental Fate

-

LogP: Low value (estimated ~0.4 for N-oxide analogs) suggests moderate aqueous solubility .

-

Biodegradation: Limited data; requires further study.

Toxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume